1-(2-Chloro-4-pyridyl)carbazole
Description
Significance of Carbazole (B46965) Derivatives in Contemporary Chemical Research
Carbazole and its derivatives are a cornerstone of modern chemical research due to their remarkable versatility. mdpi.com Initially isolated from coal tar, carbazole's tricyclic structure, consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, provides a rigid and electron-rich framework. nih.govnih.govnist.gov This inherent electronic character makes carbazole an excellent electron-donor, a property extensively utilized in the development of organic electronic materials. mdpi.com
The ability to easily substitute at various positions on the carbazole ring allows for the modulation of its photophysical and electrochemical properties. researchgate.netepstem.net This has led to their use in a diverse range of applications, including:
Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are employed as hosts, emitters, and hole-transporting layers in OLEDs due to their high luminescence efficiency and good charge carrier mobility. nih.govmdpi.com
Photoconductive Materials: Their ability to generate and transport charge upon light exposure makes them suitable for use in photorefractive materials and organic photoconductors. nih.govrsc.org
Sensors: The fluorescence of carbazole derivatives can be sensitive to their environment, leading to their application as chemical sensors. nih.gov
Medicinal Chemistry: The carbazole scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govmdpi.comnih.gov
The ongoing exploration of new synthetic methodologies continues to expand the library of carbazole derivatives, providing novel compounds for various scientific investigations. researchgate.netbohrium.com
Contextualization of Pyridine-Substituted Carbazole Frameworks
The introduction of a pyridine (B92270) ring onto the carbazole framework creates a new class of compounds with unique and often enhanced properties. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is an electron-deficient system. nih.govnih.gov The combination of the electron-donating carbazole and the electron-accepting pyridine results in a donor-acceptor (D-A) architecture. mdpi.com This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, significantly influencing the photophysical properties of the molecule. nih.gov
Key characteristics of pyridine-substituted carbazoles include:
Tunable Emission Properties: The position of the pyridine substitution on the carbazole core and any additional substituents on either ring can alter the energy of the ICT state, leading to a wide range of emission colors. mdpi.comresearchgate.net
Enhanced Intermolecular Interactions: The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which can influence the solid-state packing and, consequently, the material's bulk properties. acs.orgnih.gov
Coordination Chemistry: The Lewis basicity of the pyridine nitrogen allows for coordination to metal centers, opening up possibilities for the creation of novel supramolecular assemblies and metal-organic frameworks. researchgate.netpreprints.org
Biological Activity: The presence of the pyridine moiety can enhance the biological activity of carbazole derivatives, with some showing promising results as anticancer agents. nih.gov
The synthesis of these hybrid molecules often involves cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling, to form a direct bond between the two heterocyclic systems. researchgate.netrsc.org
Rationale for Investigating 1-(2-Chloro-4-pyridyl)carbazole as a Heterocyclic Scaffold
The specific compound, this compound, presents a compelling case for focused investigation due to the strategic placement of its substituents.
The Role of the Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is an electron-withdrawing group and a potential site for further chemical modification. nih.gov Its presence can:
Modulate the electron-accepting nature of the pyridine ring, thereby fine-tuning the D-A character of the molecule.
Serve as a handle for subsequent cross-coupling reactions, allowing for the introduction of other functional groups and the construction of more complex molecular architectures.
Influence the photophysical properties, potentially leading to phenomena like heavy-atom effects that can enhance phosphorescence.
Scaffold for Further Derivatization: The combination of the reactive chloro group and the N-H bond of the carbazole provides two distinct sites for further functionalization. epstem.net This allows for the systematic modification of the molecule to study structure-property relationships and to optimize its performance in various applications.
In essence, this compound is not just a single molecule but a versatile heterocyclic scaffold. Its study can provide fundamental insights into the interplay of electronic and steric effects in D-A systems and serve as a foundational building block for the development of new functional materials and potential therapeutic agents. The strategic combination of the carbazole, pyridine, and chloro functionalities makes it a rich platform for chemical exploration.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11ClN2 |
|---|---|
Molecular Weight |
278.7 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-9H-carbazole |
InChI |
InChI=1S/C17H11ClN2/c18-16-10-11(8-9-19-16)12-5-3-6-14-13-4-1-2-7-15(13)20-17(12)14/h1-10,20H |
InChI Key |
LXWKBHYZPOKYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C4=CC(=NC=C4)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chloro 4 Pyridyl Carbazole
Retrosynthetic Analysis of the Carbazole-Pyridine Linkage
A retrosynthetic analysis of 1-(2-Chloro-4-pyridyl)carbazole primarily involves the disconnection of the C-N bond between the carbazole (B46965) nitrogen and the C4 position of the pyridine (B92270) ring. This key disconnection suggests two primary synthons: a carbazole anion (or its synthetic equivalent) and a 2-chloro-4-halopyridine or a related electrophilic pyridine species. This approach forms the basis for most synthetic strategies, which typically involve the N-functionalization of carbazole.
Alternative retrosynthetic disconnections are less common but could theoretically involve the formation of the carbazole ring system onto a pre-functionalized pyridine scaffold. However, the former strategy, leveraging the readily available carbazole core, is generally more practical and widely explored.
Development of Novel Synthetic Pathways to this compound
The construction of the target molecule relies heavily on modern cross-coupling reactions and strategic introduction of the necessary substituents.
C-N Cross-Coupling Strategies for N-Functionalization of Carbazole
The formation of the C-N bond between carbazole and the pyridine ring is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed methods are the most prominent in this regard. acs.org
Ullmann Condensation: A classic and still relevant method is the Ullmann condensation, which typically involves the reaction of a carbazole salt with an activated aryl halide in the presence of a copper catalyst. A study on the CuCl-catalyzed Ullmann-type C-N cross-coupling reaction of carbazoles and 2-bromopyridine (B144113) derivatives demonstrated the effectiveness of using 1-methyl-imidazole as a ligand and t-BuOLi as a base. nih.gov These conditions were found to significantly promote the reaction, offering high yields and suitability for large-scale preparations. nih.gov
Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination has become a powerful and versatile tool for forming C-N bonds. acs.org This reaction offers milder conditions and broader substrate scope compared to the traditional Ullmann reaction. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation, with bulky, electron-rich ligands often providing the best results.
Strategic Introduction of Halogen and Pyridine Substituents
The synthesis requires the presence of a chlorine atom at the C2 position of the pyridine ring. This can be achieved in several ways:
Starting with a pre-halogenated pyridine: The most straightforward approach is to use a commercially available or synthesized 2-chloro-4-halopyridine (e.g., 2-chloro-4-iodopyridine (B15674) or 2-chloro-4-bromopyridine) as the coupling partner for the carbazole. The higher reactivity of iodine and bromine in cross-coupling reactions makes these preferred leaving groups over chlorine.
Post-coupling halogenation: In some instances, the pyridine ring can be halogenated after its attachment to the carbazole nitrogen. However, this can lead to issues with regioselectivity, potentially yielding a mixture of isomers that are difficult to separate. Therefore, using a pre-halogenated pyridine is generally the more strategic and efficient method.
The introduction of substituents on the carbazole ring can also be considered, although for the synthesis of the title compound, an unsubstituted carbazole is typically the starting material. Halogen substitution on the carbazole core is known to influence its electronic and photophysical properties. rsc.org
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters to consider include:
Catalyst and Ligand: For palladium-catalyzed reactions, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos, RuPhos) is critical. For copper-catalyzed reactions, the copper source (e.g., CuI, CuCl) and the nature of the ligand are important. nih.gov
Base: A variety of bases can be used, including inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, as well as organic bases such as t-BuONa or t-BuOLi. nih.gov The choice of base can significantly impact the reaction rate and yield.
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are commonly used to ensure the stability of the catalyst and reactants.
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed.
A study on the synthesis of pyridinyl-carbazole fragments utilized PdCl₂(PPh₃)₂ as a catalyst with potassium hydroxide (B78521) as the base in a mixture of THF and water. nih.gov While not for the exact target molecule, this provides a relevant example of reaction conditions that could be adapted.
Advanced Purification and Isolation Techniques for High Purity Target Compound
Obtaining high-purity this compound is crucial for its intended applications. The primary methods for purification include:
Column Chromatography: This is the most common technique for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. Silica gel is typically used as the stationary phase, with a gradient of solvents like hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. nih.gov
Recrystallization: This technique is effective for removing minor impurities and obtaining a crystalline solid. The choice of solvent is critical for successful recrystallization. Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below are ideal. Studies on carbazole purification have explored solvents like chlorobenzene (B131634) and xylene. sci-hub.seresearchgate.net
Washing: After isolation, the solid product is often washed with appropriate solvents to remove any remaining soluble impurities.
The purity of the final compound is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Advanced Spectroscopic and Structural Characterization of 1 2 Chloro 4 Pyridyl Carbazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Definitive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise chemical structure of an organic molecule in solution. For 1-(2-Chloro-4-pyridyl)carbazole, a comprehensive set of NMR experiments would be required.
¹H NMR (Proton NMR): This experiment would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected spectrum would show distinct signals for the protons on the carbazole (B46965) and the chloropyridyl rings. The integration of these signals would correspond to the number of protons in each environment. The coupling patterns (singlets, doublets, triplets, etc.) would reveal adjacent protons.
¹³C NMR (Carbon-13 NMR): This experiment identifies all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (aromatic, attached to nitrogen, attached to chlorine).
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to piece together the spin systems within the carbazole and pyridyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the carbazole and chloropyridyl rings, for instance, by observing a correlation between the pyridyl protons and the carbazole nitrogen or adjacent carbons.
A hypothetical data table for the expected NMR assignments is presented below. The chemical shifts are illustrative and would need to be confirmed by experimental data.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (H to C) |
| Carbazole Moiety | |||
| 1 | d | CH | C9a, C2, C4b |
| 2 | t | CH | C4, C9a |
| 3 | t | CH | C1, C4a |
| 4 | d | CH | C2, C4b |
| 4a | - | C | - |
| 4b | - | C | - |
| 5 | d | CH | C7, C4a |
| 6 | t | CH | C8, C4b |
| 7 | t | CH | C5, C9 |
| 8 | d | CH | C6, C9a |
| 9 | - | C-N | - |
| 9a | - | C | - |
| 2-Chloro-4-pyridyl Moiety | |||
| 2' | - | C-Cl | - |
| 3' | d | CH | C5', C2' |
| 5' | dd | CH | C3', C6' |
| 6' | d | CH | C5', C4' |
*d = doublet, t = triplet, dd = doublet of doublets
The bond connecting the carbazole nitrogen to the pyridyl ring may exhibit restricted rotation, leading to the possibility of different conformations (atropisomers). Variable Temperature (VT) NMR studies would be conducted to investigate these dynamics. By recording NMR spectra at different temperatures, one could observe changes in the signals, such as broadening or coalescence, which would provide information about the energy barrier to rotation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₇H₁₁ClN₂). The isotopic pattern observed for the molecular ion peak would be characteristic of a compound containing one chlorine atom.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), a fragmentation pattern can be obtained. Analysis of this pattern would provide valuable structural information by identifying stable fragments and characteristic losses.
Hypothetical HRMS Data:
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 291.0633 | Not Available | C₁₇H₁₂ClN₂ |
| [M]⁺ | 290.0554 | Not Available | C₁₇H₁₁ClN₂ |
Vibrational Spectroscopic Studies (Infrared and Raman) for Functional Group Identification and Molecular Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra would provide characteristic signals for the functional groups present in this compound.
IR Spectroscopy: Would show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the aromatic systems, and C-N stretching. The C-Cl stretching vibration would also be expected, typically in the fingerprint region.
Raman Spectroscopy: Would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 1350-1250 | C-N stretching |
| 800-700 | C-Cl stretching |
| Out-of-plane C-H bending |
X-ray Crystallographic Analysis of this compound and Its Derivatives for Solid-State Structure
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would reveal precise bond lengths, bond angles, and the dihedral angle between the carbazole and chloropyridyl rings. It would also provide information on the intermolecular interactions, such as pi-stacking, that govern the crystal packing.
Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment (if applicable to chiral derivatives)
The parent molecule, this compound, is not chiral. However, if hindered rotation around the C-N bond were to allow for the separation of stable atropisomers, or if chiral substituents were introduced to the molecule, then chiroptical methods would be applicable. Techniques such as Circular Dichroism (CD) spectroscopy would be used to study the differential absorption of left and right circularly polarized light, which can be used to determine the enantiomeric purity and absolute configuration of chiral derivatives. To date, no studies on chiral derivatives of this compound have been reported.
Theoretical and Computational Investigations of 1 2 Chloro 4 Pyridyl Carbazole
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects like solvents or other interacting species.
Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potential
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical study on 1-(2-chloro-4-pyridyl)carbazole would involve geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) to find the molecule's most stable three-dimensional structure.
From this optimized geometry, key electronic properties are calculated:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between them (HOMO-LUMO gap) is a critical parameter for estimating the molecule's stability and the energy required for electronic excitation. For donor-acceptor molecules, the HOMO is typically localized on the donor moiety (carbazole) and the LUMO on the acceptor moiety (chloro-pyridine), facilitating intramolecular charge transfer (ICT) upon excitation. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge landscape around the molecule. It maps regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen atom of the pyridine (B92270) ring and the chlorine atom, while the carbazole (B46965) protons would exhibit positive potential.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyridyl-Carbazole System This table presents representative data that would be obtained from DFT calculations. The values are based on typical findings for similar donor-acceptor molecules and are for illustrative purposes only.
| Parameter | Expected Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 eV | Indicates electron-donating capability; localized on carbazole. |
| LUMO Energy | -1.8 to -2.5 eV | Indicates electron-accepting capability; localized on chloro-pyridine. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 eV | Correlates with electronic transition energy and chemical stability. researchgate.net |
| Dipole Moment | 3.0 to 5.0 D | Quantifies the overall polarity of the molecule. |
Ab Initio Methods for Conformation Analysis and Energetic Profiles
While DFT is highly effective, ab initio (from first principles) methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can also be used, particularly for benchmarking or when electron correlation effects are of specific interest. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes and environmental effects. youtube.com An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water, chloroform, or tetrahydrofuran).
The primary goals of such a simulation would be:
Solvent Effects: To observe how solvent molecules arrange around the solute (solvation shell) and how this affects the solute's conformation and properties. The polarity of the solvent can influence the stability of the ground and excited states.
Intermolecular Interactions: In simulations with multiple solute molecules, one can study aggregation behavior. This is crucial for understanding how molecules pack in a solid or thin film. Interactions like π-π stacking between carbazole rings or dipole-dipole interactions can be identified and quantified. nih.gov Radial distribution functions can be calculated to show the probability of finding another molecule at a certain distance, revealing the local structure in the liquid phase. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental results to validate the theoretical model.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Visible absorption spectra. The calculation yields the primary electronic transition energies (often expressed in nm), their corresponding strengths (oscillator strengths), and the nature of the transitions (e.g., π-π, n-π, or ICT). researchgate.net For this compound, the main absorption band in the near-UV region would be attributed to a π-π* transition involving the entire conjugated system, with significant ICT character. researchgate.netrepositorioinstitucional.mx
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) and compared to experimental spectra to confirm the molecular structure.
Table 2: Comparison of Predicted and Experimental Spectroscopic Data for an Analogous Pyridyl-Carbazole Acrylonitrile Derivative This table illustrates how theoretical predictions are compared with experimental data. The data is based on a related, but structurally different, compound reported in the literature. repositorioinstitucional.mx
| Spectroscopic Parameter | Predicted (TD-DFT) | Experimental | Assignment |
|---|---|---|---|
| λmax Absorption (in solution) | ~385 nm | 396 nm | π-π* / ICT Transition |
| λem Emission (solid state) | ~580 nm | 604 nm | Fluorescence from ICT state |
In Silico Structure-Property Relationship Studies (e.g., Photophysical Properties, Redox Potentials)
In silico studies aim to establish clear relationships between a molecule's computed structural and electronic features and its functional properties.
Photophysical Properties: The donor-acceptor architecture of this compound is a key determinant of its photophysics. researchgate.net The HOMO-LUMO gap calculated via DFT provides a first approximation of the emission color. A smaller gap generally leads to a red-shifted (longer wavelength) emission. TD-DFT calculations can further refine this by predicting fluorescence energies. The separation of the HOMO (on carbazole) and LUMO (on chloro-pyridine) would suggest that the molecule is a good candidate for applications in organic electronics, such as OLEDs, where charge separation is desirable. nih.gov
Redox Potentials: The energies of the HOMO and LUMO can be correlated with the molecule's oxidation and reduction potentials, respectively. A higher HOMO energy suggests easier oxidation, while a lower LUMO energy implies easier reduction. These theoretical predictions are valuable for designing materials for applications in organic electronics or as redox-active agents.
By systematically modifying the structure in silico (e.g., changing the substituent on the pyridine ring) and recalculating these descriptors, a rational design strategy can be developed to tune the properties for a specific application without the immediate need for synthesis.
Reactivity and Derivatization Strategies for 1 2 Chloro 4 Pyridyl Carbazole
Chemical Transformations at the Carbazole (B46965) Moiety
The carbazole nucleus, a dibenzopyrrole system, is known for its aromaticity and electron-donating nature, making it susceptible to various chemical modifications. The presence of the N-pyridyl substituent, however, can influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions on the Carbazole Rings
The carbazole ring system is inherently activated towards electrophilic attack. The positions most susceptible to electrophilic aromatic substitution are typically the C-3, C-6, and to a lesser extent, the C-1 and C-8 positions, due to the directing effect of the nitrogen atom. However, the N-(2-chloro-4-pyridyl) group, being electron-withdrawing, is expected to deactivate the carbazole nucleus to some extent compared to N-alkyl or N-aryl carbazoles.
Despite this deactivation, electrophilic substitutions such as halogenation, nitration, and Friedel-Crafts reactions are anticipated to proceed, likely requiring more forcing conditions. The regiochemical outcome will be a balance between the directing effect of the carbazole nitrogen and the steric hindrance imposed by the bulky pyridyl substituent at the N-9 position. It is plausible that substitution will preferentially occur at the C-3 and C-6 positions, which are electronically favored and sterically more accessible. For instance, studies on the regioselective arylation of carbazoles have shown that both electronic and steric factors of substituents on the carbazole ring can control the position of substitution rsc.org.
Metal-Catalyzed Cross-Coupling Reactions at Defined Carbazole Positions
The introduction of functional groups at specific positions on the carbazole ring can be effectively achieved through metal-catalyzed cross-coupling reactions. This typically requires prior functionalization of the carbazole with a halide or a boronic acid/ester group.
Should 1-(2-chloro-4-pyridyl)carbazole be halogenated at specific positions (e.g., C-3 or C-6), these halo-derivatives can serve as electrophilic partners in various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds. For example, the synthesis of substituted carbazoles has been efficiently accomplished from 3-triflato-2-pyrones and alkynyl anilines, showcasing the versatility of cross-coupling in building complex carbazole structures oregonstate.edu. Furthermore, dual palladium-photoredox catalysis has been employed for the ortho-arylation of carbazoles, indicating that modern catalytic systems can achieve high regioselectivity rsc.org.
Conversely, conversion of this compound to a boronic acid or ester derivative at a specific position would enable it to act as the nucleophilic partner in Suzuki couplings. This approach provides a complementary strategy for derivatization.
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring in this compound is an electron-deficient system, a characteristic that governs its reactivity and opens up distinct avenues for functionalization compared to the carbazole moiety.
Nucleophilic Aromatic Substitution at the Chloro Position of the Pyridine
The chlorine atom at the C-2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the reaction vaia.comwikipedia.orgchempanda.com. The presence of the carbazole group at the N-1 position of the pyridine ring is not expected to significantly hinder this reactivity.
A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride ion. This reaction provides a straightforward and efficient method for introducing a diverse array of functional groups at this position. For instance, the reaction of 2-chloropyridine (B119429) with various nucleophiles is a well-established method for the synthesis of substituted pyridines wikipedia.orgchempanda.com. The reactivity of 4-halopyridines in nucleophilic substitution is also well-documented, with the reaction being catalyzed by protonation or quaternization of the pyridine nitrogen, which further increases the electrophilicity of the ring nih.govnih.gov.
| Nucleophile | Product | Reaction Type |
| Amine (R-NH2) | 1-(2-Amino-4-pyridyl)carbazole | Buchwald-Hartwig or SNAr |
| Alcohol (R-OH) | 1-(2-Alkoxy-4-pyridyl)carbazole | Williamson Ether Synthesis (SNAr) |
| Thiol (R-SH) | 1-(2-Thio-4-pyridyl)carbazole | SNAr |
| Organoboron (R-B(OR)2) | 1-(2-Aryl/Alkyl-4-pyridyl)carbazole | Suzuki Coupling |
Transformations Involving the Pyridine Nitrogen Atom
The nitrogen atom of the pyridine ring is a site of basicity and nucleophilicity, allowing for several key transformations.
Quaternization: The pyridine nitrogen can be readily quaternized by reacting with alkyl halides, such as methyl iodide, to form the corresponding pyridinium (B92312) salt. This quaternization further activates the pyridine ring towards nucleophilic attack and can also be a final product with modified electronic properties google.comitu.edu.tr.
N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide cymitquimica.comguidechem.com. The resulting N-oxide exhibits altered reactivity. For instance, 2-chloropyridine N-oxide can undergo different substitution patterns compared to its parent 2-chloropyridine cymitquimica.com. The N-oxide functionality can also be used as a directing group for reactions at other positions of the pyridine ring and can be subsequently removed by reduction.
Ring Expansion, Contraction, and Rearrangement Reactions Involving the Core Scaffold
While less common for this specific scaffold, the possibility of ring expansion, contraction, or rearrangement reactions should be considered, particularly under specific reaction conditions or with appropriately designed precursors.
Reactions such as the Buchner ring expansion, which involves the reaction of a carbene with an aromatic ring, could theoretically lead to the expansion of one of the benzene (B151609) rings of the carbazole moiety to a seven-membered ring wikipedia.org. However, the presence of the pyridyl substituent and the chloro group would likely influence the feasibility and outcome of such a reaction.
Rearrangements involving the pyridine ring, such as those initiated by nucleophilic attack, have been observed in related systems. For example, the rearrangement of 4-amino-3-halopyridines upon reaction with acyl chlorides leads to a formal two-carbon insertion acs.orgacs.org. While not directly applicable to this compound, this highlights the potential for skeletal rearrangements in functionalized pyridyl systems.
Photochemically induced rearrangements, such as the aza-di-π-methane rearrangement, have been reported for 4aH-carbazoles, leading to the formation of cyclopentaquinolines rsc.org. Generation of a suitable precursor from this compound could potentially open pathways to such rearranged products.
Regioselectivity and Stereoselectivity in Complex Derivatization Reactions
The derivatization of this compound can be approached by targeting either the carbazole core or the pyridyl moiety. The inherent electronic properties of these two ring systems, further modulated by the chloro-substituent, dictate the most probable sites of reaction and the stereochemical outcomes.
The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Theoretical calculations and experimental evidence for unsubstituted carbazole show that the positions most prone to electrophilic attack are, in order of reactivity, C3, C6, C1, and C8. The nitrogen atom at position 9, being part of an aromatic sextet, is generally not nucleophilic. However, in this compound, the N9 position is occupied by the pyridyl group. This N-substituent, being electron-withdrawing, is expected to deactivate the carbazole ring towards electrophilic attack to some extent. Nevertheless, electrophilic substitution on the carbazole moiety remains a viable strategy for derivatization.
Conversely, the 2-chloro-4-pyridyl ring is electron-deficient due to the electronegativity of the nitrogen atom and the chloro-substituent. This makes the pyridyl ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are ortho and para to the ring nitrogen, respectively. The presence of the chlorine atom at the C2 position provides a leaving group for such reactions.
Regioselective Derivatization of the Carbazole Ring:
Achieving regioselectivity in the derivatization of the carbazole portion of this compound is a key challenge. While the C3 and C6 positions are electronically favored for electrophilic substitution, the steric bulk of the N9-pyridyl group might influence the accessibility of the C1 and C8 positions.
Recent studies on the functionalization of carbazole have demonstrated methods to control regioselectivity. For instance, Friedel-Crafts acylation of 9H-carbazole mediated by boron trichloride (B1173362) has been shown to selectively yield 1-aroyl-substituted carbazoles. mdpi.com This directing effect is attributed to the formation of a complex between the carbazole nitrogen and BCl3, which positions the acylating agent for attack at the C1 position. mdpi.com A similar strategy could potentially be employed for this compound to introduce functional groups specifically at the C1 position.
Furthermore, directed ortho-metalation (DoM) strategies, while not explicitly reported for this compound, are a powerful tool for achieving regioselective functionalization of aromatic rings. If a suitable directing group were to be introduced onto the carbazole or pyridyl ring, it could enable selective deprotonation and subsequent reaction with electrophiles at a specific adjacent position.
Regioselective Derivatization of the Pyridyl Ring:
The 2-chloro-4-pyridyl moiety is primed for nucleophilic aromatic substitution. The chlorine atom at the C2 position is activated by the ring nitrogen, making it a good leaving group for reactions with various nucleophiles such as amines, alkoxides, and thiolates. youtube.comstackexchange.com This provides a straightforward method to introduce a wide range of functional groups at this position. The regioselectivity for nucleophilic attack at the 2- and 4-positions of the pyridine ring is well-established, with the negative charge of the intermediate Meisenheimer complex being stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.com
Stereoselectivity in Derivatization:
Introducing stereocenters into the derivatives of this compound would require either the use of chiral reagents or catalysts, or the derivatization of a prochiral center in a stereoselective manner. For instance, if a carbonyl group were introduced at one of the carbazole positions, its subsequent reduction could be performed using a chiral reducing agent to yield a specific enantiomer of the corresponding alcohol.
Another approach to introduce stereoselectivity would be through asymmetric catalysis. For example, if a double bond were to be created on a side chain attached to the carbazole or pyridyl ring, an asymmetric hydrogenation or dihydroxylation reaction could be employed to generate chiral centers with high enantiomeric excess.
Interactive Data Table: Potential Regioselective Reactions
| Target Ring | Reaction Type | Reagents and Conditions (Hypothetical) | Expected Position of Functionalization |
| Carbazole | Friedel-Crafts Acylation | RCOCl, BCl3 | C1 |
| Carbazole | Bromination | NBS, DMF | C3, C6 |
| Carbazole | Nitration | HNO3, H2SO4 | C3, C6 |
| Pyridine | Nucleophilic Aromatic Substitution | R-NH2, base | C2 (substitution of Cl) |
| Pyridine | Nucleophilic Aromatic Substitution | R-OH, base | C2 (substitution of Cl) |
Exploration of Specific Molecular Interactions and Mechanistic Insights Non Clinical Focus
Investigations of Molecular Recognition with Model Biological Macromolecules (e.g., isolated enzymes, DNA/RNA analogues in vitro)
No publicly available research studies were identified that investigated the interaction of 1-(2-Chloro-4-pyridyl)carbazole with biological macromolecules.
Mechanistic Characterization of Binding Affinities and Stoichiometries
There is no available data characterizing the binding affinities, such as dissociation constants (Kd) or inhibition constants (Ki), of this compound with any model biological macromolecules. Furthermore, studies determining the stoichiometric ratios of its binding to enzymes or nucleic acid analogues have not been reported.
Structural Basis of Interactions through Co-crystallization or Advanced Computational Docking
No published co-crystallization studies of this compound with proteins or nucleic acids are available. Similarly, advanced computational docking simulations detailing the specific binding modes and structural basis of its interactions at a molecular level have not been reported in the scientific literature.
Elucidation of Molecular Pathways and Modulatory Effects on Target Function
In the absence of identified biological targets, there is no information on the elucidation of molecular pathways that might be modulated by this compound. Consequently, its effects on the function of any target macromolecules remain uncharacterized.
Photoinduced Processes and Energy Transfer Mechanisms
No studies on the photophysical properties of this compound were found. This includes a lack of data on its absorption and emission spectra, quantum yields, and excited-state lifetimes. Research into photoinduced energy transfer mechanisms involving this specific compound is also absent from the public record.
Redox Chemistry and Electron Transfer Properties of the Compound
The redox behavior of this compound has not been documented. There are no available reports on its oxidation-reduction potentials or any investigations into its electron transfer properties, either in chemical or biological systems.
Advanced Applications of 1 2 Chloro 4 Pyridyl Carbazole and Its Derivatives Non Clinical
Materials Science Applications
The carbazole-pyridine framework is a cornerstone in the development of advanced organic materials. The electron-rich carbazole (B46965) group serves as an excellent hole-transporting unit, while the electron-deficient pyridine (B92270) ring facilitates electron injection and transport. This intrinsic bipolar character, combined with the high thermal stability and photophysical properties of the carbazole moiety, makes these compounds prime candidates for various materials science applications. nih.govmagtech.com.cn The presence of the chloro-substituent on the pyridine ring can further modulate the electronic properties, enhancing performance in specific applications. nih.gov
Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Carbazole-pyridine derivatives are extensively utilized in the fabrication of high-efficiency OLEDs, serving as emitters, host materials, and charge-transporting layers. nih.govmagtech.com.cnrsc.org The donor-acceptor (D-A) structure facilitates intramolecular charge transfer (ICT), which is crucial for developing materials for thermally activated delayed fluorescence (TADF). nih.gov
In the context of OLEDs, derivatives of the carbazole-pyridine scaffold are designed to achieve emissions across the visible spectrum, with a particular focus on challenging deep-blue emitters. magtech.com.cnnih.gov For instance, a novel blue TADF emitter, 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), was designed by directly linking carbazole donors to a pyridine-dicarbonitrile acceptor. nih.gov This design achieved a small singlet-triplet energy splitting, leading to a highly efficient blue TADF-based OLED with a maximum external quantum efficiency (EQE) of 21.2%. nih.gov
Furthermore, pyridinyl-carbazole based compounds have been synthesized as host materials for both green and blue phosphorescent OLEDs (PhOLEDs). These materials exhibit high thermal stability (decomposition temperatures >360 °C) and high triplet energies (around 2.81-2.82 eV), which are necessary to confine excitons on the phosphorescent guest emitters. nih.govresearchgate.net An optimized green PhOLED using one such host demonstrated a power efficiency of 34.1 lm/W and an EQE of 9.4% at a brightness of 1000 cd/m². nih.govresearchgate.net Similarly, a blue PhOLED achieved an EQE of 10.3%. researchgate.net The development of "space-crowded" carbazole-pyridine derivatives has also led to efficient narrowband ultraviolet OLEDs, achieving an EQE of up to 3.6% with an emission peak at 397 nm. acs.orgnih.gov
In the realm of organic photovoltaics (OPVs), the D-A architecture of carbazole-based polymers is beneficial for creating materials with low band gaps, which is essential for efficient solar energy conversion. Poly(2,7-carbazole) derivatives have shown promise in solar cell applications, achieving power conversion efficiencies of up to 4.8% and hole mobilities around 3 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org The 1-(2-chloro-4-pyridyl)carbazole framework can be integrated into such polymer backbones to optimize their electronic and photovoltaic properties.
Table 1: Performance of Selected Carbazole-Pyridine Derivatives in OLEDs
| Compound/Device Type | Role | Max. External Quantum Efficiency (EQE) | Emission Color/Peak | Reference |
|---|---|---|---|---|
| CPC-based TADF-OLED | Emitter | 21.2% | Blue | nih.gov |
| H2-hosted Green PhOLED | Host | 9.4% | Green | nih.govresearchgate.net |
| H2-hosted Blue PhOLED | Host | 10.3% | Blue | researchgate.net |
| Space-Crowded D-A-D Emitter | Emitter | 3.6% | Ultraviolet (397 nm) | acs.orgnih.gov |
| BCzB-PPI based Non-doped OLED | Emitter | 4.43% | Deep-Blue | nih.gov |
| Cz4FS-based Fluorescent OLED | Emitter | 4.2% | 413 nm | acs.org |
Design of Fluorescent Probes and Chemosensors for Analytical Applications
The inherent fluorescence of the carbazole unit, combined with the potential for fluorescence modulation through interaction with the pyridine nitrogen, makes carbazole-pyridine derivatives excellent candidates for fluorescent probes and chemosensors. nih.gov These sensors operate on principles like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE). nih.govelsevierpure.com
Derivatives have been designed for the detection of a wide range of analytes. For example, pyridazine-carbazole push-pull molecules have been successfully used as fluorescent probes for detecting volatile acids like trifluoroacetic acid (TFA). elsevierpure.com Protonation of the pyridazine (B1198779) unit induces an ICT state, leading to changes in absorption and emission that can be visually detected. elsevierpure.com
Carbazole-pyridine systems also show significant coordinating properties toward metal cations. researchgate.net Specific derivatives have been shown to exhibit fluorescence enhancement upon binding with certain transition metal cations, while others demonstrate high selectivity for specific ions like Cu²⁺. researchgate.netrsc.org The design of these chemosensors leverages the interaction between the metal ion and the nitrogen atom of the pyridine ring, which alters the ICT process within the molecule, resulting in a measurable change in the fluorescence signal. researchgate.net Additionally, carbazole-pyrimidine based probes have been developed for detecting pH changes in biological systems, responding with ratiometric fluorescence under acidic conditions and fluorescence quenching in alkaline environments. nih.gov
Table 2: Applications of Carbazole-Pyridine Based Fluorescent Sensors
| Sensor Type | Target Analyte | Sensing Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Pyridazine-carbazole probe | Volatile acids (TFA) | Intramolecular Charge Transfer (ICT) | Emission intensity decreases with increasing acid concentration. | elsevierpure.com |
| Pyridine-substituted carbazole | Metal cations (e.g., Cu²⁺) | Intramolecular Charge Transfer (ICT) | Shows fluorescence enhancement or high selectivity for specific cations. | researchgate.net |
| Carbazole-containing diarylethene | Sn²⁺ and Cu²⁺ | Complexation and Fluorescence Quenching | Selective fluorescence quenching upon addition of Sn²⁺ and Cu²⁺. | rsc.org |
| Carbazole-pyrimidine probe | pH (acidic and basic) | Ratiometric and Quenching Fluorescence | Dual-mode detection of both acidic and basic pH. | nih.gov |
Exploration in Polymerization and Supramolecular Assembly
The this compound unit can be incorporated into larger macromolecular structures, including polymers and supramolecular assemblies, to create materials with ordered structures and unique functionalities.
Carbazole-pyridine copolymers have been synthesized through various methods, including the Chichibabin reaction, offering a simpler and more economical route compared to traditional catalytic methods. nih.gov These polymers are investigated for their potential as fluorescent materials in applications like OLEDs. nih.gov The electropolymerization of monomers containing both indole (B1671886) and carbazole units has also been explored to create conducting polymers with tunable properties. nih.gov Poly(2,7-carbazole)s, synthesized via methods like Suzuki or Yamamoto coupling, represent a significant class of conjugated polymers used in electronic devices. acs.org
In supramolecular chemistry, the carbazole and pyridine moieties are excellent building blocks for self-assembly. The pyridine unit readily participates in hydrogen bonding, which can direct the formation of ordered structures like linear chains. researchgate.net These interactions can, in turn, influence the packing of the carbazole units, leading to slipped-stack arrangements and the formation of supramolecular columns. researchgate.net The interplay of non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H···π interactions, is crucial in stabilizing the layered assemblies of coordination compounds involving pyridine-based ligands. conicet.gov.arconicet.gov.ar Such ordered assemblies are of great interest in crystal engineering and the design of functional materials. conicet.gov.ar
Catalysis and Organocatalysis
The rigid, electron-rich carbazole backbone combined with the coordinating ability of the pyridine nitrogen makes the this compound scaffold a promising platform for designing advanced ligands and organocatalysts.
Ligand Design for Homogeneous and Heterogeneous Metal-Catalyzed Reactions
The carbazole unit serves as an excellent backbone for tridentate pincer ligands, which are celebrated for their ability to stabilize metal centers and facilitate unique reactivity. acs.orgnih.gov The LNL-carbazolide pincer ligand platform (where L represents a flanking donor group and N is the carbazolide nitrogen) allows for fine-tuning of steric and electronic properties by modifying the groups attached to the carbazole and the flanking donors. acs.orgnih.gov
By incorporating pyridine as a flanking donor group, one can create rigid, bidentate, or tridentate ligands. For example, 1-(pyridin-2-yl)benzimidazolium salts have been synthesized as precursors to N-heterocyclic carbene (NHC)-pyridine ligands for use in palladium-catalyzed reactions. researchgate.net The this compound framework can be envisioned as a key component in similar ligand designs, where the carbazole nitrogen and the pyridine nitrogen can chelate to a metal center. The chloro-substituent offers a handle for further functionalization or can be used to electronically tune the catalytic activity of the metal complex. Such ligands are valuable in a wide array of metal-catalyzed reactions, including cross-coupling, C-H activation, and hydrogenation. nih.govresearchgate.net
Organocatalytic Utility of Carbazole-Pyridine Frameworks in Organic Synthesis
The carbazole-pyridine framework possesses fundamental features that are advantageous for organocatalysis. The pyridine nitrogen can act as a Lewis base or a hydrogen-bond acceptor to activate substrates, while the carbazole moiety can participate in non-covalent interactions, such as π-stacking, to influence the stereochemical outcome of a reaction.
While direct organocatalytic applications of this compound are still an emerging area, related structures have shown significant promise. For instance, carbazole-based helicenes, which can be synthesized from carbazole precursors, have been investigated for their use in organocatalysis. nih.gov The synthesis of polyfunctionalized carbazoles often proceeds through domino reactions, such as the Diels-Alder reaction, which can be catalyzed by acids. nih.govbeilstein-archives.org The carbazole-pyridine structure itself could potentially catalyze reactions by leveraging the basicity of the pyridine nitrogen. For example, it could facilitate reactions that proceed through enolate intermediates or activate silicon-based reagents. The development of chiral versions of this scaffold could open avenues for asymmetric organocatalysis, a field of immense importance in modern organic synthesis.
Chemical Biology Tool Development
Design of Selective Probes for Molecular Target Identification and Validation in Research Systems
There is no available scientific literature describing the design or use of This compound as a selective probe for molecular target identification and validation.
Development of Fluorescent Labels and Imaging Agents for in vitro and ex vivo Cellular Studies
There is no available scientific literature on the development or application of This compound as a fluorescent label or imaging agent for cellular studies.
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation Carbazole-Pyridine Architectures
The future development of compounds based on the 1-(2-Chloro-4-pyridyl)carbazole scaffold will heavily rely on rational design principles to create next-generation architectures with precisely tuned properties. This approach moves beyond trial-and-error synthesis to a more predictive and targeted methodology.
Core strategies in the rational design of carbazole-pyridine systems involve the strategic modification of the donor and acceptor units. nih.gov For instance, theoretical studies using Density Functional Theory (DFT) can predict how changes to the molecular structure will impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.org This is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where the band gap determines the emission color and efficiency. acs.orgnih.gov
Research has shown that in donor-acceptor molecules, the HOMO energy level is often dictated by the electron-donating moiety (carbazole), while the LUMO is controlled by the electron-accepting part (pyridine). nih.gov By systematically introducing different functional groups onto either the carbazole (B46965) or pyridine (B92270) rings of a parent structure like this compound, researchers can fine-tune these energy levels. A "space-crowded donor–acceptor–donor" design strategy has been proposed to develop materials with specific fluorescence properties by controlling steric hindrance and intramolecular interactions. acs.orgnih.gov
Future work on this compound could explore:
Substitution Effects : Replacing the chlorine atom on the pyridine ring with other groups (e.g., fluorine, cyano, or methoxy (B1213986) groups) to modulate the electron-accepting strength of the pyridine core.
Positional Isomerism : Investigating the effects of moving the substitution position on the pyridine ring to alter the electronic coupling with the carbazole donor. nih.gov
Core Extension : Creating larger π-conjugated systems by fusing additional aromatic rings to the carbazole or pyridine units to achieve desired shifts in absorption and emission spectra.
| Design Strategy | Predicted Effect on this compound Scaffold | Potential Application | Research Finding Reference |
| Introduce Electron-Donating Groups on Carbazole | Raise HOMO Level, Decrease Band Gap | Red-shifted absorption/emission, Improved hole injection | nih.govacs.org |
| Introduce Electron-Withdrawing Groups on Pyridine | Lower LUMO Level, Decrease Band Gap | Enhanced electron transport, Tunable emission | nih.govnsf.gov |
| Increase Steric Hindrance at Linkage | Limit intermolecular interactions, Promote specific conformations | Narrowband emission, High solid-state fluorescence efficiency | acs.orgnih.gov |
| Extend π-Conjugation | Lower both HOMO and LUMO, Reduce Band Gap | Broadly absorbing dyes for solar cells | acs.org |
Integration with Advanced Technologies (e.g., High-Throughput Synthesis, Artificial Intelligence in Molecular Design)
The sheer scale of chemical space makes the discovery of novel molecules with optimal properties a significant challenge. youtube.com Integrating advanced technologies like high-throughput synthesis and artificial intelligence (AI) is a critical future direction for accelerating the exploration of derivatives based on this compound.
Artificial intelligence and machine learning (ML) are poised to revolutionize molecular design. globalspec.com By training on large datasets of known molecules and their properties, AI models can predict the characteristics of new, un-synthesized compounds. globalspec.comresearchgate.net Generative AI models can go a step further, proposing entirely novel molecular structures that are optimized for a specific function, such as a particular emission wavelength or binding affinity. youtube.comspringernature.com For the this compound family, this could mean:
Predictive Modeling : Using ML to predict the photophysical or biological properties of thousands of virtual derivatives, allowing scientists to prioritize the most promising candidates for synthesis. researchgate.net
Inverse Design : Employing generative models to design new carbazole-pyridine structures that meet a predefined set of target properties. nih.gov
Synthesis Planning : Utilizing AI tools that can propose viable, multi-step synthetic pathways for the computer-designed molecules, bridging the gap between digital design and physical realization. youtube.com
| Technology | Role in Research Cycle | Application to Carbazole-Pyridine Derivatives | Reference |
| Machine Learning (ML) | Property Prediction | Predict HOMO/LUMO, solubility, and potential bioactivity of virtual derivatives. | globalspec.comresearchgate.net |
| Generative AI | Inverse Molecular Design | Generate novel structures based on the this compound scaffold with desired properties. | youtube.comspringernature.com |
| Retrosynthesis AI | Synthesis Planning | Propose efficient, step-by-step recipes to synthesize the most promising AI-designed compounds. | youtube.com |
| High-Throughput Synthesis | Rapid Experimentation | Automate the parallel synthesis of compound libraries for fast screening and data generation. | nih.gov |
Green Chemistry Approaches in the Synthesis and Derivatization of this compound
The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. nih.gov Future research into this compound and its derivatives will undoubtedly focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
Traditional methods for synthesizing carbazoles often involve multi-step processes with harsh conditions or the use of expensive and toxic heavy metal catalysts. nih.gov Emerging green alternatives applicable to N-heterocycle synthesis include:
Catalyst Innovation : Developing catalysts based on earth-abundant and less toxic metals like copper or iron, or even metal-free catalytic systems. organic-chemistry.org
C-H Activation : Directly forming C-N or C-C bonds on the carbazole or pyridine rings, which avoids the need for pre-functionalized starting materials (e.g., halides or boronic acids), reducing steps and atom waste. nih.govrsc.org
Alternative Energy Sources : Using microwave irradiation or visible-light photocatalysis to drive reactions, often leading to significantly shorter reaction times, lower temperatures, and higher yields compared to conventional heating. mdpi.comresearchgate.net
Benign Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions (e.g., grinding). mdpi.comresearchgate.net
For example, a greener synthesis of a this compound derivative might involve a one-pot, tandem reaction using a recyclable catalyst in an aqueous solvent, activated by visible light. nih.govorganic-chemistry.org
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Advantage | Reference |
| Atom Economy | Multi-step synthesis with protecting groups | Tandem C-H activation/cyclization reactions | Fewer steps, less waste | rsc.orgnih.gov |
| Safer Solvents | Use of chlorinated or aprotic polar solvents | Reactions in water, ethanol, or solvent-free | Reduced toxicity and environmental impact | mdpi.comresearchgate.net |
| Energy Efficiency | High-temperature reflux for many hours | Microwave-assisted or photocatalytic reactions | Drastically reduced reaction times and energy use | mdpi.comresearchgate.net |
| Catalysis | Stoichiometric reagents, precious metal catalysts (Pd, Rh) | Recyclable nanocatalysts, earth-abundant metals, organocatalysts | Lower cost, reduced toxicity, reusability | organic-chemistry.orgrsc.org |
Challenges and Opportunities in the Field of N-Heterocyclic Compound Research
Despite significant progress, the broader field of N-heterocyclic chemistry faces several persistent challenges that are relevant to the study of this compound. numberanalytics.com Overcoming these hurdles presents major opportunities for discovery and innovation.
Challenges:
Synthesis of Complex Molecules : The construction of highly functionalized or sterically hindered heterocyclic systems remains a significant synthetic challenge, often requiring lengthy and low-yielding reaction sequences. numberanalytics.com
Regioselectivity : Controlling the position of functional groups during synthesis is often difficult, particularly on complex scaffolds, leading to mixtures of isomers that are hard to separate. acs.org
Structure-Property Understanding : While improving, the ability to precisely predict the properties of a novel compound based on its structure is still limited, necessitating extensive experimental screening. numberanalytics.com
Scalability and Sustainability : Many novel synthetic methods developed in academic labs are difficult to scale up for industrial production in a cost-effective and environmentally benign manner. nih.gov
Opportunities:
Materials Science : Carbazole-pyridine derivatives are prime candidates for next-generation electronic materials, including more efficient and stable OLEDs for displays and lighting, as well as organic photovoltaics. nih.govacs.org
Medicinal Chemistry : N-heterocyclic scaffolds are ubiquitous in pharmaceuticals. mdpi.comnih.gov The carbazole-pyridine framework could be explored as a core structure for developing new therapeutic agents, for example in PROTACs, where the linker composition is critical. nih.gov
New Reactions : The need for more efficient synthetic methods drives the discovery of new catalytic systems and reaction mechanisms, expanding the toolbox of organic chemistry. nih.govbohrium.com
Interdisciplinary Collaboration : The integration of chemistry with data science, AI, and automated engineering provides an unprecedented opportunity to accelerate the design-build-test-learn cycle of molecular discovery. youtube.comnih.gov
For this compound, the primary opportunity lies in its potential as a versatile building block. Its distinct donor-acceptor nature and specific substitution pattern provide a unique starting point for the rational design and synthesis of new functional molecules guided by emerging technologies.
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(2-Chloro-4-pyridyl)carbazole?
The compound is synthesized via multi-step reactions. For example:
- Route 1 : Reacting carbazole derivatives with chloroacetyl chloride to form intermediates like 1-(9H-carbazole-9-yl)chloroethanone, followed by hydrazine hydrate treatment to yield hydrazide derivatives .
- Route 2 : Using pyrazole-carboxaldehydes as precursors in cyclization reactions with substituted benzimidazoles under basic conditions (e.g., K₂CO₃) . Key characterization techniques include IR spectroscopy (to confirm functional groups), ¹H/¹³C NMR (for structural elucidation), and ESI-MS (to verify molecular weight) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Keep in airtight containers at 0–10°C , away from heat and light to prevent decomposition .
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if airborne particles are generated .
- Spill Management : Collect spills using inert absorbents and dispose of as hazardous waste (UN3077, Category 9) .
Q. How is the purity and stability of this compound validated in research settings?
- Purity Analysis : Non-aqueous titration (≥98% purity) and HPLC with UV detection .
- Stability Testing : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) assess decomposition patterns, showing stability up to ~170°C before gradual degradation .
Advanced Research Questions
Q. How can experimental design optimize studies on this compound-induced gene regulation in plants?
- Transcriptomic Workflow : Treat plant tissues (e.g., grape berries) with CPPU at 5–20 ppm , extract RNA, and perform RNA-seq to identify differentially expressed genes (DEGs). Validate DEGs via qRT-PCR using reference genes like VvACT .
- Dose-Response Analysis : Use factorial designs to test concentration-dependent effects on cytokinin response regulators (e.g., VviRRs), ensuring biological replicates to account for variability .
Q. What methodological strategies resolve contradictions in reported bioactivity or residue data?
- Metabolite Identification : Employ LC-MS/MS to distinguish parent compounds from metabolites (e.g., hydroxylated derivatives in kiwifruit) .
- Cross-Validation : Compare residue dissipation rates across matrices (e.g., citrus vs. kiwifruit) using QuEChERS extraction and GC-ECD, adjusting for matrix-specific interferences .
Q. How is thermal degradation behavior systematically analyzed for this compound?
- TGA/DTA Protocol : Heat samples at 10°C/min under nitrogen. Observe weight loss events: initial moisture loss (~100°C), major decomposition (~170–300°C), and residual ash formation. Correlate with fluorescence spectra to assess degradation impacts on photophysical properties .
Q. What advanced techniques quantify this compound in environmental or biological samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
